Nilvadipine's effectiveness in lowering blood pressure is well documented in clinical trials. Research focuses on its mechanism of action, comparing its efficacy with other CCBs, and exploring its long-term safety profile in hypertensive patients [1, 2]. Studies investigate Nilvadipine's impact on blood pressure control throughout the day, including its effectiveness during nighttime hours [3].
Beyond hypertension, Nilvadipine's potential role in preventing or managing other cardiovascular diseases is being investigated. Research explores its impact on coronary artery disease, heart failure, and stroke [4, 5, 6]. Studies examine whether Nilvadipine can improve blood flow to the heart, reduce the risk of heart attacks, or protect against stroke damage.
Scientific research is exploring Nilvadipine's potential benefits in non-cardiovascular areas. Studies investigate its use in Raynaud's disease, a condition affecting blood flow in the extremities, and its possible neuroprotective effects [7, 8].
Nilvadipine is a calcium channel blocker belonging to the dihydropyridine class of medications. It is primarily utilized in the management of hypertension and certain vascular disorders. This compound exhibits a high affinity for L-type calcium channels, particularly in vascular smooth muscle cells, leading to significant vasodilation and a reduction in blood pressure. Compared to other dihydropyridines like nifedipine, nilvadipine demonstrates extended pharmacokinetic properties, including a longer duration of action and greater vasodilatory effects, which can be up to 16 times more potent than those of nifedipine . Its unique pharmacological profile allows for once-daily administration, making it a convenient option for patients.
Nilvadipine's primary mechanism of action involves blocking L-type calcium channels in vascular smooth muscle cells. Calcium influx is crucial for muscle contraction. By preventing calcium entry, Nilvadipine relaxes the smooth muscle cells in blood vessel walls, leading to vasodilation and reduced blood pressure [, ].
There is emerging evidence suggesting Nilvadipine might have additional mechanisms relevant to Alzheimer's disease. Studies suggest it may reduce amyloid beta production, improve cerebral blood flow, and possess anti-inflammatory and anti-tau protein activity [, ]. However, more research is needed to fully understand these potential mechanisms.
Nilvadipine is generally well-tolerated, but common side effects include headache, dizziness, flushing, and peripheral edema (swelling) [].
Nilvadipine exhibits several biological activities beyond its primary role as a calcium channel blocker. It has been shown to possess neuroprotective effects, potentially benefiting patients with conditions such as chronic major cerebral artery occlusion . Additionally, nilvadipine has antiatherogenic properties, which may help in preventing the development of atherosclerosis by improving endothelial function and reducing vascular inflammation .
The synthesis of nilvadipine typically involves multi-step organic reactions starting from simpler dihydropyridine derivatives. While specific proprietary methods may vary among manufacturers, a general approach includes:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of nilvadipine .
Nilvadipine is primarily indicated for:
Its favorable pharmacokinetic profile allows for its use in patients with comorbid conditions such as diabetes mellitus and chronic obstructive pulmonary disease .
Nilvadipine may interact with various medications, potentially altering their efficacy. For instance:
Monitoring for interactions is crucial when prescribing nilvadipine alongside other medications.
Nilvadipine shares similarities with other dihydropyridine calcium channel blockers but stands out due to its unique pharmacokinetic properties and selectivity for vascular smooth muscle over cardiac tissue.
| Compound Name | Unique Features | Duration of Action |
|---|---|---|
| Amlodipine | Longer half-life; once-daily dosing | 24 hours |
| Felodipine | Rapid absorption; less vasoselective | 12-24 hours |
| Isradipine | Intermediate acting; unique dual action | 8-12 hours |
| Nicardipine | More potent vasodilator; used in acute settings | 4-6 hours |
| Nifedipine | Prototype dihydropyridine; shorter duration | 4-8 hours |
Nilvadipine's higher vascular selectivity (with a vascular/cardiac efficacy quotient of 251) differentiates it from these compounds, making it particularly effective for treating hypertension without significant cardiac side effects .
The synthesis of nilvadipine follows a well-established pathway that relies on the formation of key intermediates through systematic chemical transformations. The synthetic route begins with the preparation of essential precursors that undergo sequential chemical modifications to construct the dihydropyridine core structure [2] [3].
The initial step involves the preparation of aldehydes through hydrolysis of acetals. These aldehydes are obtained from aryl aldehyde and alkyl 4,4-dialkoxyacetoacetate through the Knoevenagel reaction [2]. The aldehydes serve as crucial intermediates that can be converted to various functional groups including hydroxymethyl, cyano, substituted iminomethyl, carbamoyl, semicarbazone, substituted vinyl, and ethynyl derivatives [2].
A significant industrial preparation method involves the reaction of three components: isopropyl 3-aminocrotonate, 3-nitrobenzaldehyde, and methyl 4,4-dimethoxyacetoacetate [4]. This three-component condensation reaction forms the foundation for the dihydropyridine ring construction, with careful control of reaction conditions being essential for optimal yields.
The Hantzsch dihydropyridine synthesis represents the cornerstone methodology for nilvadipine production. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia or an amine source [5] [6]. The reaction was originally reported by Arthur Rudolf Hantzsch in 1881 and has since become the standard approach for synthesizing 1,4-dihydropyridine derivatives [5].
In nilvadipine synthesis, the Hantzsch reaction employs 3-nitrobenzaldehyde as the aldehyde component, ethyl acetoacetate derivatives as the β-keto ester, and ammonium acetate as the nitrogen source [2] [6]. The reaction proceeds through a complex mechanism involving multiple pathways that converge to form the dihydropyridine ring system [5].
The optimization of Hantzsch reaction conditions has been extensively studied to improve yields and reduce reaction times. Traditional conditions require 15-20 hours of reaction time with moderate yields [7]. However, modern approaches employ microwave irradiation, infrared heating, and ultrasonication to reduce reaction times to minutes while achieving yields up to 98% [7] [8].
The mechanism of the Hantzsch reaction involves the formation of chalcone and enamine intermediates that subsequently cyclize to form the dihydropyridine core [5]. The reaction typically proceeds under slightly basic conditions, with the pH being maintained through the inherent basicity of the ammonia or amine reagents [6].
For nilvadipine synthesis specifically, the reaction conditions have been optimized to achieve high radiochemical yields when using nitrogen-13 labeled ammonia, demonstrating the robustness of the methodology [6]. The optimized conditions involve heating at 100°C for 5 minutes in the presence of sodium hydroxide as a base, achieving radiochemical yields of 80% [6].
Regioselective bromination represents a critical transformation in the synthesis of advanced nilvadipine derivatives and related compounds. The bromination of methyl groups at positions 2 and 6 of the 1,4-dihydropyridine ring has been developed as a key strategy for introducing functional diversity [9] [10].
N-bromosuccinimide has been the predominant reagent for bromination reactions in dihydropyridine chemistry [9]. However, this approach often requires extended reaction times of 20-24 hours with yields ranging from low to moderate, typically up to 75% [9]. The long reaction times and moderate yields have prompted the development of alternative bromination strategies.
Pyridinium bromide-perbromide has emerged as an optimized reagent for the bromination of dihydropyridine methyl groups [9] [10]. This reagent system demonstrates superior performance in ethyl acetate solvent, providing more efficient bromination compared to traditional N-bromosuccinimide approaches [10]. The reaction proceeds through electrophilic bromination of the activated methyl groups adjacent to the dihydropyridine nitrogen atoms.
Alternative bromination agents have been investigated, including N-bromophthalimide, N-bromoacetamide, and 1,3-dibromo-5,5-dimethylhydantoin [9]. These reagents have been employed in chiral phosphoric acid-catalyzed enantioselective desymmetrization reactions, demonstrating the versatility of bromination approaches in asymmetric synthesis.
The regioselectivity of bromination reactions is influenced by the electronic properties of the dihydropyridine ring system. The methyl groups at positions 2 and 6 are activated toward electrophilic substitution due to their proximity to the electron-rich nitrogen atom and the conjugated π-system of the dihydropyridine ring [9].
The stereochemical aspects of nilvadipine synthesis are of paramount importance due to the presence of a chiral center at the C-4 position of the dihydropyridine ring. The different enantiomers exhibit significantly different biological activities, making stereoselective synthesis crucial for pharmaceutical applications [11] [12].
The enantioselective synthesis of nilvadipine has been achieved through multiple approaches, with enzymatic resolution and chiral auxiliary methods being the most prominent strategies [11] [13]. The development of these methodologies addresses the clinical need for enantiomerically pure drug substances with improved therapeutic profiles.
Enzymatic synthesis represents a particularly elegant approach to chiral nilvadipine production. Lipase-catalyzed transesterification has been successfully employed to obtain optically active 2-hydroxymethyl-1,4-dihydropyridine intermediates [13]. The process utilizes isopropyl methyl 1,4-dihydro-2-hydroxymethyl-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate as a substrate for lipase-mediated kinetic resolution [13].
The enzymatic approach offers several advantages, including mild reaction conditions, high enantioselectivity, and environmental compatibility [13]. Lipases maintain their catalytic activity in organic solvents, making them suitable biocatalysts for the resolution of hydrophobic dihydropyridine substrates [13]. The method has been successfully scaled to provide gram quantities of enantiomerically enriched material.
Optical resolution via carboxylic acid derivatives has been developed as an alternative approach to enantiomeric nilvadipine [11]. This method involves the preparation of the 5-carboxy derivative, which serves as a resolving intermediate. The carboxylic acid functionality enables the formation of diastereomeric salts with chiral bases, allowing for the separation of enantiomers through fractional crystallization [11].
The enantioselective pharmacokinetics of nilvadipine have been characterized, revealing significant differences between enantiomers [16]. The (+)-enantiomer demonstrates 2.4-3.6 times higher area under the curve values compared to the (-)-enantiomer, despite similar elimination half-lives [16]. These pharmacokinetic differences underscore the importance of stereochemical control in nilvadipine synthesis.
The industrial manufacture of nilvadipine presents unique challenges related to scale-up, process optimization, and quality control. The transition from laboratory synthesis to commercial production requires careful consideration of reaction conditions, purification methods, and regulatory compliance [4] [17].
Process development for nilvadipine manufacturing involves optimization of the Hantzsch reaction conditions to maximize yield while minimizing impurity formation [4]. The three-component condensation reaction must be carefully controlled to ensure consistent product quality and high conversion efficiency. Temperature control, reagent stoichiometry, and reaction time optimization are critical parameters for successful scale-up.
Crystallization and purification represent significant challenges in industrial nilvadipine production [18] [19]. The compound exhibits polymorphic behavior, with different crystal forms having distinct physical and chemical properties [18]. The development of robust crystallization procedures is essential to ensure consistent product quality and stability. Recrystallization from ethanol has been established as an effective purification method, yielding yellow prisms with melting points of 148-150°C [19].
Solvent selection and recovery systems are important considerations for industrial production [4]. The synthesis typically employs organic solvents such as dimethylformamide, ethanol, and ethyl acetate. The development of efficient solvent recovery and recycling systems is crucial for economic viability and environmental compliance [4].
Quality control and analytical methods development are essential components of industrial nilvadipine production [16]. Stereoselective analytical methods have been developed using chiral stationary phases to monitor enantiomeric purity throughout the manufacturing process [16]. Gas chromatography-mass spectrometry methods with electron capture negative ion chemical ionization provide sensitive detection for quality control purposes [16].
Regulatory compliance requirements for pharmaceutical manufacturing present additional challenges [17]. Good Manufacturing Practice standards must be maintained throughout the production process, with comprehensive documentation and validation of all critical process parameters [17]. The development of robust analytical methods for impurity profiling and stability testing is required for regulatory approval.
Process chemistry optimization has focused on reducing reaction times and improving atom economy [20]. Modern approaches employ design of experiments methodologies to systematically optimize reaction conditions and identify critical process parameters [20]. Response surface methodology has been applied to understand the relationships between process variables and product quality attributes [20].
Continuous flow processing has emerged as a promising technology for nilvadipine production, offering advantages in terms of reaction control, safety, and scalability [21]. Flow reactors enable precise control of reaction conditions, improved heat and mass transfer, and reduced residence times compared to traditional batch processes [21]. The technology is particularly suitable for multi-step syntheses involving hazardous reagents or sensitive intermediates.
The pharmaceutical industry has recognized the importance of green chemistry principles in nilvadipine manufacturing [21]. Efforts to reduce solvent consumption, minimize waste generation, and improve process efficiency align with sustainability goals while maintaining product quality and regulatory compliance. The development of environmentally benign synthetic routes represents an ongoing area of research and development.
| Parameter | Value | Method/Source |
|---|---|---|
| Melting Point | 148-150°C | Experimental [1] [2] [3] |
| Boiling Point (estimated) | 526.7 ± 50.0°C (760 mmHg) | Joback Calculated [2] |
| Density | 1.3 ± 0.1 g/cm³ | Experimental [2] |
| Flash Point | 272.3 ± 30.1°C | Joback Calculated [2] |
| Vapor Pressure | 0.0 ± 1.4 mmHg (25°C) | Experimental [2] |
| Standard Enthalpy of Formation (gas) | -389.38 kJ/mol | Joback Calculated [4] |
| Enthalpy of Vaporization | 116.24 kJ/mol | Joback Calculated [4] |
| Enthalpy of Fusion | 55.85 kJ/mol | Joback Calculated [4] |
| Critical Temperature | 1424.86 K | Joback Calculated [4] |
| Critical Pressure | 1740.46 kPa | Joback Calculated [4] |
The solubility profile of nilvadipine demonstrates characteristic behavior of a Biopharmaceutics Classification System Class II compound, exhibiting poor water solubility but high permeability [5]. The compound is practically insoluble in water, which significantly impacts its bioavailability and necessitates formulation strategies to enhance dissolution [6] [7]. However, nilvadipine demonstrates excellent solubility in organic solvents, with particularly high solubility in dimethyl sulfoxide (DMSO) at concentrations ranging from 12.4 to 55 mg/mL [1] [7] [8].
Solubility Profiles of Nilvadipine
| Solvent | Solubility | Temperature |
|---|---|---|
| Water | Practically insoluble | Room temperature [1] |
| DMSO | ≥12.4-55 mg/mL | Room temperature [1] [7] [8] |
| Ethanol | ≥37.13 mg/mL (with ultrasonic) | Room temperature [7] |
| Methanol | Soluble | Room temperature [9] [3] |
| Chloroform | Soluble | Room temperature [9] [3] |
| Acetone | High solubility | Not specified [9] |
| Methylene chloride | High solubility | Not specified [9] |
| Ethyl acetate | Moderate solubility | Not specified [9] |
The lipophilicity of nilvadipine, quantified through partition coefficient measurements, represents a critical physicochemical parameter governing its membrane permeability and biological distribution. Multiple computational and experimental approaches have been employed to determine the octanol-water partition coefficient (logP), yielding values that range from 1.72 to 3.69, depending on the methodology employed [1] [4] [10] [2].
The ChemSrc database reports a logP value of 1.72 [2], while the Crippen computational method estimates 2.458 [4], and the IUPHAR database lists an XLogP value of 3.69 [10]. This variation reflects the inherent differences in computational algorithms and experimental conditions. The Crippen method utilizes atomic fragment contributions to estimate partition coefficients, while other computational approaches may employ different parameterization schemes [11] [12].
Partition Coefficient and pKa Analysis of Nilvadipine
| Parameter | Value | Method/Source |
|---|---|---|
| logP (octanol/water) | 1.72 | ChemSrc Database [2] |
| logP (octanol/water) | 2.458 | Crippen Calculated [4] |
| logP (octanol/water) | 3.69 (XLogP) | IUPHAR Database [10] |
| pKa | -0.81 ± 0.70 (Predicted) | Predicted [1] |
| Water Solubility (log) | -4.98 (mol/L) | Crippen Calculated [4] |
| Topological Polar Surface Area | 131.56 Ų | Computational [10] [13] |
| Hydrogen Bond Donors | 1 | Structural Analysis [10] |
| Hydrogen Bond Acceptors | 8 | Structural Analysis [10] [13] |
| Rotatable Bonds | 5-7 | Structural Analysis [10] [13] |
The predicted pKa value of -0.81 ± 0.70 indicates that nilvadipine behaves as an extremely weak base, essentially remaining neutral across physiological pH ranges [1]. This characteristic significantly influences its ionization state in biological fluids and affects its membrane permeability and distribution properties. The low pKa value is consistent with the dihydropyridine structure, where the nitrogen atom in the heterocyclic ring exhibits minimal basicity due to electron-withdrawing substituents including the cyano group and ester functionalities.
The topological polar surface area (TPSA) of 131.56 Ų provides insight into the compound's membrane permeability characteristics [10] [13]. This value exceeds the typical threshold of 90 Ų for optimal oral bioavailability, suggesting potential limitations in passive diffusion across biological membranes. The presence of eight hydrogen bond acceptors and one hydrogen bond donor further contributes to the compound's interaction profile with aqueous environments and biological targets [10].
Nilvadipine exhibits multiple solid-state forms, including anhydrous and hydrated crystalline phases, each displaying distinct physicochemical properties and stability characteristics. The most comprehensively characterized form is the monohydrate crystal, which has been extensively studied through single-crystal X-ray crystallography and thermal analysis [14] [15] [16] [17].
The nilvadipine monohydrate crystallizes in an orthorhombic system with water molecules incorporated into the crystal lattice in a 1:1 stoichiometric ratio (drug:water) [15] [16]. The water molecules are stabilized through a sophisticated hydrogen bonding network involving three distinct interactions: two hydrogen bonds with the carbonyl groups of the methyl and isopropyl ester functionalities, and one hydrogen bond with the imino group of neighboring nilvadipine molecules [15]. This extensive hydrogen bonding network fundamentally alters the molecular conformation compared to the anhydrous form, with the methyl and isopropyl ester conformations being reversed between the hydrated and dehydrated states [15].
Polymorphic Forms and Solid-State Characterization of Nilvadipine
| Crystal Form | Crystal System | Key Characteristics | Stability |
|---|---|---|---|
| Nilvadipine Anhydrous | Not fully characterized | Yellow solid, pharmaceutical grade [1] | Stable under dry conditions |
| Nilvadipine Monohydrate | Orthorhombic (space group determined) [15] | Water molecules fixed by H-bonds, 1:1 drug:water ratio [15] | Converts to dehydrate at low humidity [15] |
| Nilvadipine Dehydrate (from monohydrate) | Retains original monohydrate structure [15] | Layer structure stacked on ac plane ⊥ b-axis [15] | Rapidly converts to monohydrate at high humidity [15] |
| Crystal Form I (Patent) | Characterized by XRPD [18] | Specific XRPD peaks at 2θ ≈ 10.7°, 21.5° [18] | Patent-protected form |
The dehydration behavior of nilvadipine monohydrate represents a reversible phase transition that occurs in response to environmental humidity changes. Under low humidity conditions, the monohydrate slowly converts to a dehydrated form that remarkably retains the original structural framework of the parent monohydrate [15]. Powder X-ray diffraction studies demonstrate that the dehydrated form maintains the characteristic layer structure stacked on the ac plane perpendicular to the b-axis [15]. This structural retention during dehydration is relatively uncommon and suggests that the water molecules occupy specific void spaces within the crystal lattice that can accommodate their removal without complete structural collapse.
The reversibility of the hydration-dehydration process has significant implications for pharmaceutical stability and storage. Under high humidity conditions, the dehydrated form rapidly revert to the monohydrate, indicating high water affinity and the thermodynamic preference for the hydrated state under ambient conditions [15]. This moisture sensitivity requires careful consideration of storage conditions and packaging design to maintain consistent solid-state form throughout the product lifecycle.
Hydration Behavior and Water Interaction
| Aspect | Description | Significance |
|---|---|---|
| Water Content in Monohydrate | 1:1 molar ratio (drug:water) [15] | Stoichiometric hydration |
| Hydrogen Bond Network | Three H-bonds: 2 with carbonyl groups (methyl and isopropyl esters), 1 with imino group [15] | Stabilizes crystal structure |
| Conversion Mechanism | Monohydrate ⇌ Dehydrate (reversible) [15] | Moisture-dependent phase transitions |
| Humidity Sensitivity | Low humidity → dehydration; High humidity → rehydration [15] | Storage condition requirements |
| Crystal Packing Changes | Ester conformation reversal between hydrated and anhydrous forms [15] | Conformational flexibility |
| Solubility Impact | Monohydrate < Dehydrate = Anhydrous (solubility order) [15] | Bioavailability implications |
The impact of hydration state on dissolution properties reveals important structure-activity relationships. The monohydrate form exhibits lower aqueous solubility compared to both the dehydrated and anhydrous forms, although it demonstrates faster initial dissolution rates than the anhydrous material [15]. This apparent contradiction reflects the complex interplay between thermodynamic solubility and kinetic dissolution processes, where the hydrated form's higher surface energy and altered crystal packing facilitate more rapid initial dissolution despite lower equilibrium solubility.
The characterization of additional polymorphic forms has been documented in patent literature, including Crystal Form I, which is distinguished by specific X-ray powder diffraction peaks at reflection angles of approximately 10.7° and 21.5° (2θ) [18]. This form represents proprietary crystalline modifications that may offer distinct advantages in terms of stability, processability, or dissolution characteristics.
Nilvadipine demonstrates characteristic degradation patterns when subjected to various stress conditions, with photolytic degradation representing the most significant stability challenge. As a member of the 1,4-dihydropyridine class of calcium channel blockers, nilvadipine exhibits inherent photosensitivity that manifests as rapid degradation under light exposure, particularly in the ultraviolet spectrum [19] [20] [21].
The primary photodegradation pathway involves the aromatization of the 1,4-dihydropyridine ring system coupled with the elimination of hydrogen cyanide (HCN) [19] [17]. This mechanism represents a fundamental oxidative transformation where the dihydropyridine ring loses its hydrogen atoms and undergoes π-electron rearrangement to form the corresponding pyridine derivative. Gas chromatography-mass spectrometry (GC-MS) analysis has identified three distinct photoproducts formed through this degradation pathway [19] [17].
Degradation Pathways Under Stress Conditions
| Stress Condition | Primary Degradation Pathway | Degradation Products | Kinetics |
|---|---|---|---|
| UV Light Exposure | Aromatization of dihydropyridine ring + HCN elimination [19] [17] | Three photoproducts identified by GC-MS [19] | First-order kinetics (ln c = f(t)) [19] |
| Photolytic (General) | Formation of pyridine derivative (main product) [19] [20] | Pyridine analogue of parent compound [19] | Zero-order initially, then first-order [19] |
| Thermal (High Temperature) | Molecular rearrangement and decomposition [22] [23] | Multiple thermal degradation products [22] | Temperature-dependent [22] |
| Acidic Hydrolysis | Relatively stable [22] [20] | Minimal degradation observed [22] | Slow degradation rate [22] |
| Basic Hydrolysis | Relatively stable [22] [20] | Minimal degradation observed [22] | Slow degradation rate [22] |
| Oxidative | Potential oxidation of functional groups [22] | Not extensively characterized [22] | Variable depending on conditions [22] |
The kinetics of photodegradation follow a complex pattern that initially exhibits zero-order behavior, transitioning to first-order kinetics as the degradation progresses [19]. This kinetic transition occurs when the nilvadipine concentration decreases below approximately 50% of the initial value, suggesting a mechanism change related to light absorption characteristics or product inhibition effects [19]. The mathematical relationship ln c = f(t) has been successfully applied to describe the first-order phase of photodegradation, enabling quantitative prediction of stability under controlled light exposure conditions [19].
Ultraviolet and high-performance liquid chromatography (HPLC) monitoring of photodegradation experiments has confirmed the formation of pyridine derivatives as the predominant degradation products [19]. The wavelength dependency of degradation has been established through photocalorimetric studies using light-emitting diode arrays, demonstrating that wavelengths in the 280-400 nm range are primarily responsible for nilvadipine degradation, with maximum sensitivity occurring at 360 nm [19].
Thermal stress testing reveals additional degradation pathways that become significant at elevated temperatures. When subjected to temperatures of 80°C for extended periods (7 days), nilvadipine undergoes molecular rearrangement and decomposition reactions that differ from the photolytic pathways [22]. These thermal degradation processes typically involve nucleophilic substitution reactions and fragmentation patterns that can be characterized through mass spectrometry and chromatographic techniques [22].
The relative stability of nilvadipine under hydrolytic conditions (both acidic and basic) contrasts markedly with its photosensitivity [22] [20]. Under controlled acidic conditions (3N HCl, 48 hours reflux) and basic conditions (0.1N NaOH, 1 hour reflux), nilvadipine demonstrates minimal degradation, indicating good chemical stability toward hydrolysis [22]. This stability profile suggests that the dihydropyridine ring system and ester functionalities are relatively resistant to nucleophilic attack under typical pharmaceutical storage conditions.
Oxidative stress testing using hydrogen peroxide solutions (3%, 15%, and 30% H₂O₂) reveals potential degradation pathways involving oxidation of functional groups, although these pathways have not been extensively characterized compared to photolytic degradation [22]. The oxidative stability varies significantly depending on the concentration of oxidizing agents and exposure duration, requiring case-specific evaluation for pharmaceutical formulation development [22].
Irritant